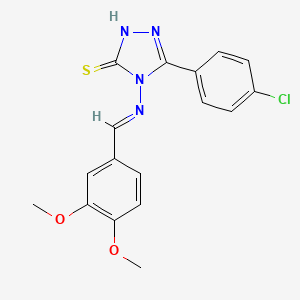![molecular formula C16H13ClN4OS B11995917 5-(4-chlorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11995917.png)
5-(4-chlorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide, also known by its chemical formula C15H12ClN5O2S, is a heterocyclic compound. Let’s break down its structure:
- The core of the molecule consists of a 1,2,4-triazole ring, which contains three nitrogen atoms and one sulfur atom.
- The 4-chlorophenyl group is attached to one of the triazole nitrogen atoms.
- The (E)-(4-methoxyphenyl)methylidene group is connected to another nitrogen atom.
- The hydrosulfide moiety (HS-) is linked to the sulfur atom.
Vorbereitungsmethoden
Synthetic Routes:
Hantzsch Reaction:
Hydrogen Sulfide Addition:
Industrial Production:
Unfortunately, specific industrial-scale production methods for this compound are not widely documented. research laboratories can synthesize it using the methods mentioned above.
Analyse Chemischer Reaktionen
5-(4-chlorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide participates in various reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the imine group (methylidene) can yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.
Metal Complex Formation: The sulfur atom can coordinate with transition metals.
Common reagents include thionyl chloride, hydrogen peroxide, and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as an antimicrobial, antifungal, or antitumor agent.
Biochemistry: It may interact with enzymes or receptors due to its unique structure.
Materials Science: Its sulfur-containing group makes it interesting for materials with specific properties.
Wirkmechanismus
The exact mechanism remains an active area of investigation. its hydrosulfide group suggests possible redox activity, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While there are related triazoles, the combination of chlorophenyl, methoxyphenyl, and hydrosulfide groups in this compound sets it apart. Similar compounds include other 1,2,4-triazoles with different substituents.
: PubChem Compound Summary for 5-(4-chlorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide. Link : Kaur, M., & Singh, S. (2017). Triazoles: A valuable insight into the recent advances and biological activities. European Journal of Medicinal Chemistry, 142, 527–561. [DOI: 10.1016/j.ejmech.2017.10.051](https://doi.org/10.1016/j.ejmech.2017
Eigenschaften
Molekularformel |
C16H13ClN4OS |
|---|---|
Molekulargewicht |
344.8 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13ClN4OS/c1-22-14-8-2-11(3-9-14)10-18-21-15(19-20-16(21)23)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,20,23)/b18-10+ |
InChI-Schlüssel |
YYMRKUPBZVGCSY-VCHYOVAHSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Bromo-2-(2-furyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11995834.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11995846.png)

![5-(2,4-Dichlorophenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11995858.png)
![{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetonitrile](/img/structure/B11995868.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11995875.png)


![2-{[5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11995895.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995898.png)


![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995926.png)

